1-(2-Methoxyethyl)-1-methylguanidine

Description

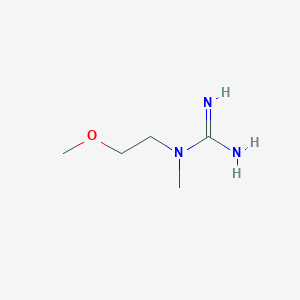

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-1-methylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-8(5(6)7)3-4-9-2/h3-4H2,1-2H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFPWPQJUULRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Emerging Research Directions for Substituted Guanidines

Substituted guanidines are organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This structural motif imparts a high degree of basicity and the ability to form stable cations, making them valuable in a wide range of applications. britannica.comscripps.eduwikipedia.org In medicinal chemistry, the guanidinium (B1211019) group is a key pharmacophore in numerous clinically used drugs, including the antiviral Zanamivir and the anti-ulcer agent Cimetidine. scripps.edu The ability of the guanidinium group to engage in multiple hydrogen bond interactions and form salt bridges is crucial for its biological activity. nih.gov

Emerging research directions for substituted guanidines are increasingly focused on their roles as organocatalysts and superbases in organic synthesis. scripps.eduresearchgate.net Their strong basicity, which can be finely tuned by the nature of the substituents on the nitrogen atoms, allows them to deprotonate a wide range of substrates, facilitating various chemical transformations. scripps.edu Furthermore, chiral guanidines are being explored as highly effective enantioselective catalysts. researchgate.net The development of novel guanidine-based structures is also paving the way for their use in supramolecular chemistry and as components of ionic liquids. rsc.org

Overview of Structural Motifs and Reactivity in Guanidine Chemistry

The core of any guanidine (B92328) is the C(N)₃ skeleton. The reactivity of guanidines is dominated by the lone pairs of electrons on the nitrogen atoms, making them strong nucleophiles. The specific substitution pattern on the nitrogen atoms dictates the precise nature of their reactivity. Guanidines can be classified based on the number of substituents on the nitrogen atoms, ranging from mono- to penta-substituted derivatives.

The reactivity of unsymmetrically substituted guanidines, such as 1-(2-Methoxyethyl)-1-methylguanidine, is of particular interest. The presence of different substituents on the nitrogen atoms can lead to regioselectivity in their reactions. For instance, in acylation or alkylation reactions, the substitution may preferentially occur on the most nucleophilic nitrogen atom. nih.gov The high nucleophilicity of guanidines also predisposes them to participate in aza-Michael addition reactions with electron-deficient alkenes. nih.gov The outcome of such reactions can be influenced by factors such as the nature of the substituents and the reaction conditions. nih.govnih.gov

The guanidinium (B1211019) cation, formed upon protonation, is highly stabilized by resonance, which delocalizes the positive charge over all three nitrogen atoms. britannica.com This resonance stabilization is a key factor contributing to the strong basicity of guanidines. britannica.com

Current Gaps and Prospective Avenues in 1 2 Methoxyethyl 1 Methylguanidine Research

Established Synthetic Pathways for N-Alkylated Methoxyethyl Guanidines

Traditional methods for synthesizing guanidines often involve the guanylation of amines. researchgate.net This process entails the addition of an amine's N-H bond to a carbodiimide (B86325), a reaction that can be facilitated by various catalysts. ias.ac.inacs.org

A common and effective method for preparing substituted guanidines involves the use of isothiourea derivatives as guanylating agents. researchgate.net This pathway typically begins with the synthesis of an S-methylisothiourea derivative from thiourea (B124793). google.com For instance, N,N'-diprotected-S-methylisothioureas can be reacted with amines to yield the desired guanidine. researchgate.net This approach is versatile and can be applied to both aromatic and aliphatic amines. researchgate.net The reaction of an appropriate amine with an S-methylisothiourea sulfate (B86663) is a key step in forming the guanidine structure. google.com

A general representation of this synthetic approach is the reaction of an amine with a pre-formed S-methylisothiourea, which acts as an electrophilic partner. The selection of protecting groups on the isothiourea is crucial for controlling the reactivity and ensuring the desired substitution pattern on the final guanidine product.

Table 1: Examples of Guanylation Reactions Using Isothiourea Derivatives

| Amine Substrate | Guanylating Agent | Product | Reference |

| Ethanolamine | N,N'-Bis-benzyloxycarbonyl-S-methyl-isothiourea | N,N'-diprotected-(2-hydroxyethyl)-guanidine | researchgate.net |

| Methylamino propionic acid | S-methylisothiourea sulfate | N-methyl guanidino propionic acid | google.com |

This table is for illustrative purposes and may not directly represent the synthesis of 1-(2-Methoxyethyl)-1-methylguanidine.

The addition of amines to carbodiimides is a direct and atom-economical method for synthesizing guanidines. acs.org This reaction, known as catalytic guanylation of amines with carbodiimides (CGAC), has gained significant attention. acs.org The process involves the catalytic addition of an amine N-H bond across the C=N double bond of a carbodiimide. acs.org A variety of metal complexes, including those of zinc, can catalyze this transformation effectively. ias.ac.in

The general mechanism involves the coordination of the amine to the metal catalyst, followed by insertion of the carbodiimide into the metal-nitrogen bond. Subsequent protonolysis releases the guanidine product and regenerates the catalyst. The choice of catalyst and reaction conditions can influence the efficiency and substrate scope of the reaction.

Thioureas are versatile precursors for the synthesis of guanidines. rsc.org One common strategy involves the desulfurization of a disubstituted thiourea in the presence of an amine. researchgate.net This can be achieved using various reagents, such as mercury(II) chloride, which facilitates the removal of sulfur and the formation of the guanidine C-N bond. mdpi.com The reaction of a thiourea with an amine in the presence of a desulfurizing agent provides a direct route to trisubstituted guanidines. mdpi.com

Another approach involves the "click-type" reaction of amines with isothiocyanates to form N,N'-disubstituted thioureas, which can then be converted to guanidines. beilstein-journals.org This method is often efficient and proceeds in high yields. beilstein-journals.org The initial thiourea formation is typically a rapid and clean reaction. beilstein-journals.org

Novel Catalytic Strategies for 1-(2-Methoxyethyl)-1-methylguanidine Synthesis

Recent advancements in catalysis have opened new avenues for the synthesis of complex guanidines, including those with specific substitution patterns like 1-(2-Methoxyethyl)-1-methylguanidine.

Chiral guanidines have emerged as powerful organocatalysts in asymmetric synthesis due to their strong basicity and ability to act as hydrogen-bond donors. researchgate.netrsc.orgthieme-connect.com While the focus of much research is on the use of chiral guanidines as catalysts themselves, the methodologies developed for their synthesis can be applied to the preparation of other guanidine structures. nih.govnih.gov The synthesis of these catalysts often involves the reaction of a suitable precursor, such as 2-chlorobenzimidazole (B1347102), with a chiral amine. nih.gov This highlights a potential route for introducing specific alkyl groups onto the guanidine core.

The principles of organocatalysis, particularly the activation of substrates through hydrogen bonding, could potentially be harnessed for the selective synthesis of substituted guanidines.

Transition metal catalysis offers a powerful tool for the formation of C-N bonds in guanidine synthesis. rsc.orgpku.edu.cn Metal complexes can catalyze the guanylation of amines with carbodiimides under mild conditions. acs.org Various metals, including zinc, have been shown to be effective catalysts for this transformation. ias.ac.in The use of metal catalysts can expand the substrate scope and improve the efficiency of guanidine synthesis. researchgate.net

The catalytic cycle typically involves the formation of a metal-amido intermediate, which then reacts with the carbodiimide. This is followed by protonation to release the guanidine product. The ligand environment around the metal center can be tuned to optimize the catalytic activity and selectivity.

Asymmetric Synthesis and Enantioselective Approaches to Analogues

The generation of chiral guanidine-containing molecules is a significant focus in synthetic chemistry, driven by their potential applications as organocatalysts and bioactive compounds. The asymmetric synthesis of analogues of 1-(2-methoxyethyl)-1-methylguanidine leverages established principles of stereocontrol, including the use of chiral auxiliaries and the strategic application of asymmetric cyclization reactions.

Chiral Auxiliaries and Templates in Guanidine Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of complex molecules. In the context of guanidine synthesis, chiral amines and their derivatives are commonly employed to introduce a stereocenter, which then directs the formation of subsequent chiral centers. These auxiliaries can be sourced from the chiral pool, such as amino acids and alkaloids, providing a readily available and often inexpensive starting point for the synthesis of enantiomerically pure compounds. scielo.org.mx

One notable strategy involves the use of chiral guanidines derived from benzimidazoles as organocatalysts in asymmetric transformations. For instance, new chiral guanidines synthesized from 2-chlorobenzimidazole and a chiral amine have been shown to be effective catalysts for the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.gov Catalysts derived from (R)-1-phenylethan-1-amine and (S)-1-(2-naphthyl)ethan-1-amine have demonstrated high conversions and good-to-high enantioselectivities in these reactions. nih.gov The proposed mechanism involves the deprotonation of the dicarbonyl compound by the guanidine, followed by the formation of an enolate which then attacks the aminating agent. The chiral environment created by the catalyst directs the stereochemical outcome of the reaction. nih.gov

| Entry | Catalyst | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | (R)-1-phenylethan-1-amine derived | 24 | 95 | 85 |

| 2 | (S)-1-(2-naphthyl)ethan-1-amine derived | 48 | 90 | 92 |

| 3 | (R)-1-cyclohexylethan-1-amine derived | 72 | 60 | 75 |

Another approach utilizes sulfur-based chiral auxiliaries derived from amino acids. These auxiliaries have demonstrated high efficacy in various asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mx For instance, a chiral auxiliary can be used to separate a diastereomeric mixture of thiazolidinethiones, which can then be converted to optically pure enantiomers. scielo.org.mx The chiral auxiliary is typically recoverable, adding to the efficiency of the process. scielo.org.mx

Asymmetric Cyclization Reactions Involving Guanidinium Intermediates

Asymmetric cyclization reactions represent a powerful strategy for the construction of complex cyclic molecules with high stereocontrol. Guanidinium intermediates, formed by the protonation or alkylation of a guanidine, can play a crucial role in these transformations, acting as either catalysts or reactive intermediates.

A notable example is the intramolecular oxo-Michael addition for the synthesis of chroman skeletons, which are precursors to vitamin E. clockss.org In this reaction, a phenol (B47542) bearing an α,β-unsaturated ester at the ortho position undergoes a 6-exo-trig cyclization in the presence of a chiral guanidine organocatalyst. clockss.org The use of a specific guanidine catalyst, has been shown to afford the chroman product with good yield and high enantioselectivity. clockss.org The reaction is sensitive to the solvent, with chlorinated solvents generally providing higher enantioselectivity. clockss.org

| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Toluene (B28343) | -20 | 44 | 81 |

| 2 | CH₂Cl₂ | -20 | 35 | 87 |

| 3 | CHCl₃ | -20 | 38 | 85 |

| 4 | Toluene | 0 | 62 | 74 |

Functionalization and Derivatization Strategies for the Methoxyethyl Moiety

The methoxyethyl moiety of 1-(2-methoxyethyl)-1-methylguanidine offers several sites for functionalization, allowing for the diversification of the compound's structure and properties. These modifications can be broadly categorized into reactions at the nitrogen centers and transformations of the methoxyethyl chain itself.

Selective Alkylation and Acylation at Nitrogen Centers

The regioselective alkylation and acylation of substituted guanidines present a synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms. However, by carefully controlling the reaction conditions, including the choice of base, solvent, and electrophile, a high degree of selectivity can often be achieved.

In the case of N-alkylation, the regioselectivity is influenced by both steric and electronic factors of the guanidine substrate and the nature of the alkylating agent. For instance, in the N-alkylation of the 1H-indazole scaffold, a related nitrogen-containing heterocycle, the choice of base and solvent has a profound impact on the N-1/N-2 regioisomeric ratio. beilstein-journals.org While bases like Cs₂CO₃ and K₂CO₃ in solvents such as DMF and acetonitrile (B52724) lead to mixtures of isomers, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide excellent regioselectivity for the N-1 position. beilstein-journals.org

| Entry | Base | Solvent | Temperature (°C) | N-1:N-2 Ratio |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | DMF | 25 | 2.3:1 |

| 2 | K₂CO₃ | DMF | 25 | 2.1:1 |

| 3 | NaH | THF | 50 | >99:1 |

Similarly, the acetylation of substituted guanidines can be influenced by the nature of the substituents on the guanidine core. cdnsciencepub.com Acetylation with acetic anhydride (B1165640) can lead to mono- or diacetylated products, and in some cases, cyclization to form triazines. cdnsciencepub.com For example, N,N'-dialkylguanidines can yield unstable diacetyl derivatives that can be isolated under specific conditions, while more forcing conditions can lead to the formation of triazines. cdnsciencepub.com The use of milder acetylating agents like ethyl acetate (B1210297) can favor the formation of monoacetylated products. cdnsciencepub.com

Transformations of the Methoxyethyl Chain for Structural Diversification

The methoxyethyl chain provides a handle for further structural modifications, enabling the synthesis of a diverse library of analogues. A key transformation is the cleavage of the ether bond, which can unmask a hydroxyl group for subsequent functionalization.

Ether cleavage is typically achieved under acidic conditions, often with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. For a primary ether like the methoxyethyl group, the reaction likely proceeds through an Sₙ2 mechanism, where a halide ion attacks the less sterically hindered carbon atom.

Elucidation of Reaction Mechanisms in 1-(2-Methoxyethyl)-1-methylguanidine Synthesis

The synthesis of guanidines, including 1-(2-Methoxyethyl)-1-methylguanidine, can be achieved through various classical methods. rsc.org These approaches often involve the use of guanylating agents and the transformation of precursors like thioureas, isothioureas, cyanamides, and carbodiimides. rsc.org However, these methods can be indirect and may involve toxic reagents. rsc.org More recent developments have focused on transition-metal-catalyzed and photocatalytic methods to overcome these limitations. rsc.orgorganic-chemistry.org

Proton Transfer Pathways and Transition State Analysis

Proton transfer is a fundamental process in the chemistry of guanidines, significantly influencing their reactivity and basicity. osti.gov The high basicity of guanidines is attributed to the resonance stabilization of their conjugate acids, the guanidinium ions. scholaris.cascripps.edu In the synthesis of guanidines, proton transfer steps are crucial in the activation of reactants and the formation of intermediates.

Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in analyzing the transition states of these reactions. mdpi.com For instance, in guanidine-catalyzed reactions, the deprotonation of a substrate by the guanidine catalyst is often the initial step, leading to the formation of a guanidinium ion that then participates in the subsequent steps of the reaction. mdpi.com The analysis of transition state geometries and energies helps in understanding the reaction pathways and the factors controlling selectivity. mdpi.com For example, in the aza-Henry reaction catalyzed by a chiral guanidine-amide, the reaction proceeds through a three-step mechanism involving deprotonation, C-C bond formation, and H-transfer, with the transition states revealing key interactions that determine enantioselectivity. mdpi.com

The pressure can also influence proton transfer in multicomponent crystals, demonstrating that slight changes in pressure can trigger proton migration and induce phase transitions. nih.gov This highlights the sensitivity of proton transfer to external conditions.

Nucleophilic Activation by Guanidine and Guanidinium Species

While guanidines are well-known as strong bases, they can also act as potent nucleophilic catalysts. researchgate.netrsc.org The nucleophilicity of the guanidine group is central to many of its synthetic applications. One strategy to enhance the reactivity of the guanidine carbon center towards nucleophilic attack is through the formation of guanidine cyclic diimides (GCDIs). organic-chemistry.orgnih.govacs.org This structural modification destabilizes the resonance of the guanidine group, making the carbon center more electrophilic and susceptible to nucleophilic substitution by amines and alcohols. organic-chemistry.orgnih.govacs.org Acid additives can further promote this reaction by protonating the GCDI. organic-chemistry.org

The nucleophilic character of guanidines is exploited in various transformations, including acyl transfer reactions, aldol reactions, and conjugate additions. researchgate.net The interplay between the Brønsted basicity and nucleophilicity of guanidines allows them to catalyze a wide range of organic reactions. researchgate.netrsc.org

Role of 1-(2-Methoxyethyl)-1-methylguanidine as a Catalyst or Organobase

Guanidines, including substituted derivatives like 1-(2-Methoxyethyl)-1-methylguanidine, are widely recognized for their utility as strong organic bases and effective organocatalysts. rsc.orgrsc.org Their catalytic activity stems from their ability to act as both Brønsted bases and, in their protonated form, as Lewis acids.

Brønsted Basicity and Proton Scavenging in Organic Transformations

The high Brønsted basicity of guanidines is a key feature, with some derivatives classified as "superbases". scripps.edu This strong basicity allows them to deprotonate a variety of weakly acidic pronucleophiles, generating reactive intermediates for subsequent transformations. researchgate.net The pKa values of guanidines are influenced by substituent effects, which can be studied and predicted using computational methods. rsc.org

In catalytic cycles, the guanidine acts as a proton scavenger, abstracting a proton from a substrate to initiate a reaction. mdpi.com The resulting guanidinium ion can then participate in the reaction, often through hydrogen bonding interactions, before the catalyst is regenerated in a final proton transfer step. researchgate.net This dual functionality is a hallmark of guanidine organocatalysis.

Lewis Acid-Base Interactions and Activation Modes

The conjugate acid of a guanidine, the guanidinium ion, can function as a Lewis acid. academie-sciences.fr The central carbon atom of the guanidinium ion is electron-deficient and can engage in Lewis acid-base interactions. mdpi.com This Lewis acidity allows the guanidinium ion to activate electrophiles. academie-sciences.fr

DFT calculations have demonstrated an unconventional bifunctional Brønsted-Lewis acid activation mode in reactions catalyzed by bicyclic guanidines. mdpi.com In this mode, the guanidinium ion simultaneously acts as a Brønsted acid to activate an electrophile and a Lewis acid to activate a nucleophile. mdpi.com This dual activation can compete with the more conventional bifunctional Brønsted acid activation mode. mdpi.com Furthermore, Lewis acid-base interactions can be used to tune the electronic properties of materials, for example, in the formation of luminescent exciplexes. nih.gov Theoretical studies have also explored the anchoring of Lewis bases onto surfaces through Lewis acid-base interactions, which is relevant for surface passivation techniques. rsc.org

Reaction Kinetics and Thermodynamic Parameters of Guanidine-Mediated Processes

Understanding the kinetics and thermodynamics of guanidine-mediated reactions is essential for optimizing reaction conditions and elucidating mechanisms. Studies on the thermal guanidine metathesis (TGM) reaction, a reversible process involving the exchange of N-substituents, have shown that both steric and electronic factors significantly influence the reaction rate and equilibrium position. wwu.edursc.orgnih.gov

Kinetic studies often involve monitoring the reaction progress over time, for example, by taking samples at different intervals and analyzing them. wwu.edu Such studies have revealed that the rate of TGM exchange is dependent on the steric hindrance around the guanidine core and the nature of the substituents (alkyl vs. aryl). wwu.edursc.org The reaction is under thermodynamic control, and evidence suggests a dissociative mechanism involving a carbodiimide intermediate. wwu.edursc.orgnih.gov

Thermodynamic parameters, such as the free energy of activation, can be determined from kinetic data at different temperatures. These parameters provide valuable information about the energy landscape of the reaction and the stability of intermediates and transition states. For instance, studies on the denaturation of proteins by guanidine hydrochloride have provided insights into the thermodynamics of protein folding and stability. acs.orgnih.gov

Solvent Effects and Stereochemical Outcomes in Guanidine-Catalyzed Reactions

The efficacy and selectivity of guanidine-catalyzed reactions are intricately linked to the surrounding solvent environment and the stereochemical nature of the catalyst and substrates. While specific mechanistic studies on 1-(2-Methoxyethyl)-1-methylguanidine are not extensively documented in the literature, the well-established principles of guanidine catalysis allow for a detailed discussion of the expected solvent effects and stereochemical outcomes. Guanidines, acting as powerful Brønsted bases and hydrogen-bond donors, are highly sensitive to the properties of the solvent, which can modulate their catalytic activity and the stereochemical course of a reaction. rsc.orgnih.gov

The catalytic cycle of many guanidine-catalyzed reactions commences with the deprotonation of a pronucleophile by the guanidine base. researchgate.net This step generates a guanidinium cation and the nucleophile's conjugate base. cdnsciencepub.comntu.edu.sg The resulting guanidinium ion is not a mere spectator; it actively participates in the reaction by activating the electrophile through hydrogen bonding. nih.govresearchgate.net This dual activation, where the guanidine acts as a base and its conjugate acid as a hydrogen-bond donor, is a hallmark of bifunctional guanidine catalysis. nih.govcdnsciencepub.com

The choice of solvent can significantly influence several aspects of this catalytic cycle. Solvent polarity, proticity, and coordinating ability can affect the stability of the charged intermediates (the guanidinium cation and the anionic nucleophile), the transition states, and the extent of hydrogen bonding between the guanidinium catalyst and the substrates. ajgreenchem.comkhanacademy.org For instance, polar aprotic solvents are often employed in guanidine-catalyzed reactions as they can solvate the charged species without interfering with the crucial hydrogen-bonding interactions required for stereocontrol. In contrast, polar protic solvents might compete with the substrate for hydrogen bonding to the guanidinium ion, potentially diminishing the catalyst's efficiency and stereoselectivity. khanacademy.orgresearchgate.net

In the context of stereochemical outcomes, particularly in asymmetric catalysis using chiral guanidines, the solvent plays a critical role in defining the conformational landscape of the catalyst-substrate complex. nih.gov The solvent can influence the orientation of the reactants within the chiral pocket of the catalyst, thereby dictating the facial selectivity of the nucleophilic attack. nih.gov Studies on various guanidine-catalyzed reactions have demonstrated that a simple change in solvent can sometimes lead to a reversal of enantioselectivity, a phenomenon known as enantiodivergence. nih.gov This highlights the subtle yet profound influence of the solvent on the delicate non-covalent interactions that govern stereoselection.

The stereochemical outcome of a guanidine-catalyzed reaction is fundamentally determined by the transfer of chirality from the catalyst to the product. In the transition state, the chiral guanidinium ion assembles the nucleophile and the electrophile in a specific three-dimensional arrangement. cdnsciencepub.comnih.gov This organization is achieved through a network of hydrogen bonds and steric interactions. nih.gov The substituents on the guanidine core create a defined chiral environment, and the substrates orient themselves to minimize steric clashes and maximize stabilizing interactions, such as π-π stacking or other non-covalent interactions. cdnsciencepub.com This preferred orientation in the transition state leads to the formation of one enantiomer of the product in excess.

Detailed computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the origin of stereoselectivity in guanidine catalysis. nih.govcdnsciencepub.comnih.gov These studies have revealed that the enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Even small differences in the stability of these transition states, often stemming from subtle steric repulsions or attractive non-covalent interactions, can translate into high enantiomeric excess in the final product. nih.gov

To illustrate the impact of solvent on the stereochemical outcome of a guanidine-catalyzed reaction, the following table presents data from a representative asymmetric reaction. While this data does not involve 1-(2-Methoxyethyl)-1-methylguanidine directly, it serves to demonstrate the general principles discussed.

Table 1: Effect of Solvent on the Enantiomeric Excess (ee) of the Product in a Representative Guanidine-Catalyzed Reaction

| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 1 | Toluene | 2.4 | 85 |

| 2 | Dichloromethane (B109758) | 9.1 | 92 |

| 3 | Tetrahydrofuran (THF) | 7.6 | 78 |

| 4 | Acetonitrile | 37.5 | 65 |

| 5 | Methanol (B129727) | 32.7 | 40 |

Note: The data presented in this table is illustrative and compiled from general findings in guanidine catalysis literature. It does not represent a specific reaction catalyzed by 1-(2-Methoxyethyl)-1-methylguanidine.

The data in Table 1 showcases a typical trend where non-polar or moderately polar aprotic solvents like toluene and dichloromethane provide higher enantioselectivity. In contrast, highly polar and/or protic solvents like acetonitrile and methanol can lead to a decrease in the enantiomeric excess. This is often attributed to the solvent's ability to disrupt the key hydrogen-bonding interactions that are responsible for maintaining the rigid, well-defined transition state necessary for high stereocontrol. ajgreenchem.com

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are employed to understand the fundamental properties of a molecule based on the principles of quantum mechanics. nih.gov These methods model the behavior of electrons to predict molecular geometry, electronic structure, and other properties.

Ab Initio Methods for Rotational Barriers and Energetics

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. nih.gov These calculations would be used to determine the energy required to rotate specific chemical bonds within the 1-(2-Methoxyethyl)-1-methylguanidine molecule, such as the rotation around the carbon-nitrogen or carbon-oxygen single bonds. Understanding these rotational barriers provides insight into the molecule's flexibility and the accessibility of different conformations. windows.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for understanding how a chemical reaction proceeds from reactants to products. These studies can elucidate reaction pathways and identify high-energy transition states.

Potential Energy Surface Mapping of Synthetic Pathways

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as its geometry changes. longdom.orgsciepub.com For the synthesis of 1-(2-Methoxyethyl)-1-methylguanidine, mapping the PES would involve calculating the energy of the system at each step of the proposed synthetic reaction. This allows chemists to visualize the entire reaction pathway, identify the lowest energy route (the most likely mechanism), and locate intermediates and transition states, which is crucial for optimizing reaction conditions. arxiv.org

Analysis of Hydrogen Bonding and Ion-Pair Interactions

The guanidine group is known for its ability to form strong hydrogen bonds and participate in ionic interactions, especially when protonated. nih.gov Computational analysis would be used to study how 1-(2-Methoxyethyl)-1-methylguanidine interacts with itself or with other molecules, such as solvents or biological targets. This involves identifying potential hydrogen bond donors and acceptors and calculating the strength and geometry of these interactions. If the guanidine group is charged (forming a guanidinium ion), studies would also model its interactions with counter-ions, which is critical for understanding its behavior in different chemical environments.

Structure-Reactivity Relationships and Predictive Modeling

Electronic Effects of Methoxyethyl and Methyl Substituents

The electronic landscape of the guanidine moiety in 1-(2-Methoxyethyl)-1-methylguanidine is significantly influenced by its N,N-disubstituted pattern. The methyl and methoxyethyl groups, both attached to the same nitrogen atom (N1), modulate the basicity and nucleophilicity of the molecule through distinct electronic effects.

The methyl group is a classic electron-donating group (EDG) through an inductive effect (+I). This donation of electron density towards the nitrogen atom increases the electron richness of the guanidine core. Systematic studies on methylated guanidinium groups show that the addition of methyl groups creates less acidic N-H protons, which is a direct consequence of this electron-donating character. nih.gov This increased electron density enhances the basicity of the guanidine, making it a stronger proton acceptor.

| Substituent | Primary Electronic Effect | Description | Impact on Guanidine Core |

|---|---|---|---|

| -CH₃ (Methyl) | Inductive Effect (+I) | Electron-donating group that pushes electron density towards the N1 nitrogen. | Increases electron density and basicity. |

| -CH₂CH₂OCH₃ (Methoxyethyl) | Inductive Effect (+I / -I) | The ethyl portion is electron-donating, while the terminal ether oxygen is weakly electron-withdrawing. | Net effect is generally a mild increase in electron density, though potentially less than a simple alkyl group of similar size due to the oxygen's electronegativity. |

Steric Hindrance and Conformational Flexibility Analysis

The size and spatial arrangement of the methyl and methoxyethyl groups introduce significant steric hindrance around the N1 nitrogen atom of 1-(2-Methoxyethyl)-1-methylguanidine. This steric bulk plays a crucial role in defining the molecule's three-dimensional shape and its ability to interact with other chemical species. The presence of two substituents on a single nitrogen atom creates a sterically crowded environment. electronicsandbooks.com This crowding can influence reactivity by shielding the nitrogen atoms from attack, a principle intentionally used in the design of sterically hindered guanidine bases to reduce their nucleophilicity while retaining high basicity. rsc.org

| Substituent | Relative Steric Bulk | Conformational Properties | Impact on Molecular Geometry |

|---|---|---|---|

| -CH₃ (Methyl) | Low | Free rotation around the N-C bond. | Contributes to local crowding at the N1 nitrogen. |

| -CH₂CH₂OCH₃ (Methoxyethyl) | Moderate to High | Multiple rotatable bonds (N-C, C-C, C-O) allow for significant conformational flexibility (extended vs. folded states). | Introduces substantial steric hindrance and allows the molecule to adopt various spatial arrangements, influencing its accessibility and interaction potential. |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 2 Methoxyethyl 1 Methylguanidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

No specific data is available for 1-(2-Methoxyethyl)-1-methylguanidine.

Multi-Dimensional NMR for Complex Structure Determination

No specific data is available for 1-(2-Methoxyethyl)-1-methylguanidine.

Dynamic NMR for Conformational Exchange Phenomena

No specific data is available for 1-(2-Methoxyethyl)-1-methylguanidine.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

No specific data is available for 1-(2-Methoxyethyl)-1-methylguanidine.

High-Resolution Mass Spectrometry (HRMS)

No specific data is available for 1-(2-Methoxyethyl)-1-methylguanidine.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

No specific data is available for 1-(2-Methoxyethyl)-1-methylguanidine.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

No specific data is available for 1-(2-Methoxyethyl)-1-methylguanidine.

X-ray Crystallography and Solid-State Characterization of Guanidinium (B1211019) Salts

The guanidinium cation, due to its planar geometry and multiple hydrogen bond donors, is a powerful structure-directing group in crystal engineering. Its interactions with various anions lead to the formation of highly ordered, often predictable, supramolecular assemblies.

Crystal Packing and Supramolecular Interactions

The solid-state structure of guanidinium salts is dominated by strong, charge-assisted hydrogen bonds between the N-H groups of the guanidinium cation and the acceptor atoms of the counter-ion. In the case of 1-(2-Methoxyethyl)-1-methylguanidinium salts, the cation possesses five N-H donors, which can engage in a variety of hydrogen-bonding networks.

The nature of the anion is a critical determinant of the resulting crystal packing. For instance, with spherical anions like chloride, guanidinium cations often form pincer-like interactions, where the cation's hydrogen bonds grasp the anion. rsc.org With oxyanions such as sulfate (B86663) or sulfonate, the interaction is even more cooperative. The pre-organized geometry of the guanidinium group's hydrogen bond donors aligns favorably with the oxygen atoms of these anions, leading to robust and often sheet-like or layered structures. researchgate.netcrystallography.netsigmaaldrich.com These hydrogen-bonded sheets are a recurring and stable motif in guanidinium-based crystal structures.

The general principles of these interactions are well-documented. For example, studies on various guanidinium organosulfonates have shown the formation of layered "mille-feuille" structures, where sheets of hydrogen-bonded guanidinium and sulfonate ions are interleaved by the organic residues of the ions or by guest molecules. researchgate.net The aliphatic character of the substituents on the 1-(2-Methoxyethyl)-1-methylguanidinium cation would likely favor inclusion of other aliphatic molecules or lead to specific packing motifs to minimize void space.

Table 1: Common Supramolecular Motifs in Guanidinium Salts

| Motif Type | Anion Class | Description |

| Pincer Complex | Spherical (e.g., Cl⁻) | Guanidinium cation(s) interact with the anion in a pincer-like fashion. rsc.org |

| Hydrogen-Bonded Sheets | Oxyanions (e.g., SO₄²⁻, RSO₃⁻) | Formation of extended 2D networks via N-H···O hydrogen bonds. researchgate.netcrystallography.net |

| Layered Structures | Organosulfonates | Alternating layers of guanidinium-anion sheets and organic residues. researchgate.net |

| 3D Frameworks | Various | Additional interactions, such as those involving solvent molecules or functional groups on the cation/anion, can link 2D sheets into 3D structures. crystallography.net |

Conformational Analysis in the Crystalline State

The conformation of the 1-(2-Methoxyethyl)-1-methylguanidinium cation in the solid state would be a balance between minimizing intramolecular steric strain and optimizing intermolecular packing forces, primarily hydrogen bonding.

The core guanidinium group is expected to remain largely planar due to the delocalization of the positive charge across the C-N bonds, a characteristic feature of its "Y-aromaticity". tcichemicals.com The primary conformational flexibility arises from the rotation around the C-N bond connecting the substituted nitrogen and the C-O and C-C bonds of the methoxyethyl chain.

The specific torsion angles adopted by the methoxyethyl group would be highly dependent on the crystalline environment. The molecule would likely adopt a conformation that allows the bulky substituents to pack efficiently while enabling the N-H groups to form strong, linear hydrogen bonds with the counter-anions. Theoretical and experimental studies on other substituted guanidinium and related systems show that electrostatic interactions with neighboring ions are a dominant factor in determining the final solid-state conformation. nih.gov For example, in substituted piperidinium (B107235) salts, the conformational preference can be reversed upon protonation due to electrostatic interactions between the charged nitrogen and polar substituents. nih.gov A similar effect would be at play in the salts of 1-(2-Methoxyethyl)-1-methylguanidine.

The final conformation observed in a crystal structure represents a low-energy state that satisfies the demands of the entire crystal lattice. It is a snapshot of how the molecule contorts to fit into an ordered, repeating arrangement, driven by the powerful hydrogen-bonding capability of the guanidinium core. Without specific experimental data, the precise dihedral angles cannot be determined, but they would undoubtedly reflect an optimization of the supramolecular interactions within the crystal.

Interactions with Chemical and Biochemical Systems Non Clinical Focus

Molecular Recognition and Binding Interactions of the Guanidinium (B1211019) Moiety

The guanidinium group is a key player in molecular recognition due to its planar structure, delocalized positive charge, and ability to act as a multiple hydrogen bond donor. These features enable it to bind strongly and specifically to various chemical partners.

The positively charged guanidinium group has a strong affinity for anions, particularly oxoanions like carboxylates, phosphates, and sulfates. This interaction is primarily driven by the formation of strong, charge-assisted hydrogen bonds. The planar geometry of the guanidinium group allows for the formation of characteristic bidentate (two-point) hydrogen bonds with the oxygen atoms of an oxoanion, leading to stable complexes. mit.edu This robust binding motif is a cornerstone of supramolecular chemistry, where guanidinium-containing molecules are used as building blocks to construct larger, self-assembled structures. nih.gov

The assembly process can involve multiple non-covalent forces, including hydrogen bonding, ionic interactions, and π-π stacking. nih.gov For instance, guanidinium-based compounds can form highly ordered multilamellar domains with molecules like DNA, where the guanidinium groups interact with the phosphate (B84403) backbone, leading to condensation and the formation of lipid/DNA aggregates. nih.gov The combination of multiple guanidinium groups and other functionalities, such as in hyperbranched polymers, can create complex supramolecular networks through stable hydrogen bond interactions. nih.govresearchgate.net While specific studies on 1-(2-Methoxyethyl)-1-methylguanidine are not available, its guanidinium group would be expected to participate readily in anion binding and could be incorporated into supramolecular assemblies.

Beyond anion binding, the guanidinium cation can engage in cation-π interactions with electron-rich aromatic systems. researchgate.netnih.govnih.gov This non-covalent force involves the electrostatic attraction between the positive charge of the guanidinium ion and the quadrupole moment of the π-electron cloud of an aromatic ring. mdpi.com Computational studies on complexes between the guanidinium cation and simple aromatic systems like benzene, naphthalene, and pyridine (B92270) have found that stable cation-π complexes can form, particularly in aqueous environments. researchgate.net

The strength and geometry of these interactions are influenced by the nature of the aromatic system and the substitution on the guanidinium group. nih.govpnas.org In biological contexts, these interactions are significant, with the guanidinium side chain of arginine frequently found interacting with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine in protein structures. nih.govpnas.org Tryptophan, in particular, shows a high propensity for engaging in cation-π interactions. pnas.org The interaction is not purely electrostatic; induction and dispersion forces also play a significant role. nih.gov The presence of the methoxyethyl and methyl groups on 1-(2-Methoxyethyl)-1-methylguanidine would modulate the electronic and steric properties of the guanidinium moiety, influencing the specifics of its cation-π interactions with various aromatic partners.

Coordination Chemistry of 1-(2-Methoxyethyl)-1-methylguanidine as a Ligand

Guanidines can be deprotonated to form monoanionic guanidinate ligands, which are versatile and effective in coordination chemistry. nih.govmdpi.com These ligands are valued for their strong electron-donating properties and steric tuneability, which allows for the stabilization of metal centers in various oxidation states. mdpi.comresearchgate.net

Guanidinate ligands typically coordinate to metal centers in a bidentate, N,N'-chelating fashion, forming a stable four-membered ring. nih.govmdpi.com This is by far the most common coordination mode. nih.gov However, other modes, such as monodentate coordination, are also known. nih.gov The synthesis of metal-guanidinate complexes often proceeds through salt metathesis, reacting an alkali metal guanidinate with a metal halide precursor, or through protonolysis reactions between a neutral guanidine (B92328) and a metal-amido or alkyl complex. nih.govmdpi.com

A wide array of metal-guanidinate complexes have been synthesized, spanning the main group, transition metals, and lanthanides. nih.govresearchgate.net For example, titanium(IV) and titanium(III) complexes supported by bulky guanidinate ligands have been prepared and characterized by single-crystal X-ray diffraction, revealing distorted trigonal bipyramidal or tetrahedral geometries around the metal center. mdpi.com The electronic flexibility and delocalization within the N-C-N framework of the guanidinate ligand contribute significantly to the stability of these complexes. mdpi.com The specific ligand 1-(2-methoxyethyl)-1-methylguanidinate would offer a unique electronic and steric profile for creating novel metal complexes.

| Metal | Ligand Type | Coordination Mode | Key Structural Features | Reference |

|---|---|---|---|---|

| Lithium (Li) | Bulky aryl-substituted guanidinate | k²-N,N' with η³-arene interaction | Monomeric complex with additional metal-carbon bonding. | nih.gov |

| Potassium (K) | Bulky aryl-substituted guanidinate | k²-N,N' with η⁶-arene interaction | Polymeric structure in the absence of solvating agents. | nih.gov |

| Titanium (Ti) | Bulky alkyl/aryl-substituted guanidinate | k²-N,N' | Distorted trigonal bipyramidal Ti(IV) trichloride (B1173362) complex. | mdpi.com |

| Zinc (Zn) | Various guanidinates | k²-N,N' | Used as a precatalyst for guanylation of amines. | mdpi.com |

| Copper (Cu) | 2-Guanidinobenzimidazole | k²-N,N' | Distorted tetrahedral square planar geometry around Cu(II). | mdpi.com |

The stability and tuneability of metal-guanidinate complexes make them promising candidates for catalysts in various organic transformations. rsc.orgnih.gov The field has seen growing interest in using these complexes to catalyze unique chemical reactions. rsc.org For instance, rare-earth metal guanidinate complexes have demonstrated catalytic activity in olefin polymerization and the hydrosilylation of alkenes. mdpi.com The bulky substituents on the guanidinate ligands in these systems are crucial for providing solubility and stabilizing the active catalytic species. mdpi.com

Furthermore, aluminum complexes featuring guanidinate ligands are being explored as catalysts, driven by the desire for less expensive and more environmentally benign alternatives to traditional transition metal catalysts. mdpi.com Guanidinate ligands have also proven useful in the context of chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create thin films of metal nitrides and carbonitrides. researchgate.net The specific structure of 1-(2-Methoxyethyl)-1-methylguanidine, once deprotonated, could be leveraged to develop new catalysts with tailored activities for specific non-biological applications.

Interactions with Biological Macromolecules: Fundamental Mechanisms

The guanidinium group is a recurring motif in the interaction between small molecules or proteins and biological macromolecules like nucleic acids and other proteins. nih.govnih.gov These interactions are fundamental to many biological processes and are governed by a combination of hydrogen bonding, electrostatic forces, and cation-π interactions. nih.govnih.gov

The interactions between guanidinium ions and amino acid residues in proteins have been extensively studied. Analysis of protein crystal structures shows that guanidinium ions preferentially interact with acidic amino acids, such as aspartate and glutamate, through exceptionally strong hydrogen bonds. rsc.org They also interact significantly with the protein backbone. rsc.org

In the context of nucleic acids, the guanidinium moiety can form complexes with DNA and RNA. nih.govmatilda.science These interactions can involve hydrogen bonding with the nucleobases and electrostatic interactions or salt bridges with the negatively charged phosphodiester backbone. nih.gov The ability of arginine-rich peptides to interact strongly with cell surface phosphates is a key mechanism for their function as cell-penetrating peptides. mit.edu The planar nature of the guanidinium cation is also thought to facilitate favorable interactions with planar aromatic groups over non-planar aliphatic groups found in protein side chains. nih.gov The 1-(2-Methoxyethyl)-1-methylguanidine compound, with its accessible guanidinium group, would be expected to engage in these fundamental interactions with proteins and nucleic acids, with the methoxyethyl tail potentially influencing solubility and secondary interactions.

| Interacting Biomolecule | Primary Interaction Type | Key Features | Reference |

|---|---|---|---|

| Proteins (Acidic Residues: Asp, Glu) | Charge-assisted Hydrogen Bonding | Exceptionally strong bidentate H-bonds with carboxylate groups. | rsc.org |

| Proteins (Aromatic Residues: Trp, Tyr, Phe) | Cation-π Interaction | Electrostatic attraction between the cation and the aromatic ring's π-system. | nih.govpnas.org |

| RNA/DNA | Electrostatic / Salt Bridge | Interaction with the negatively charged phosphodiester backbone. | nih.gov |

| RNA/DNA | Hydrogen Bonding | Interaction with the hydrogen bond acceptor sites on nucleobases. | matilda.science |

Nucleic Acid Binding and Minor Groove Interactions (e.g., DNA/RNA probes)

While specific studies on the interaction of 1-(2-Methoxyethyl)-1-methylguanidine with nucleic acids are not extensively documented in publicly available research, the behavior of similar guanidinium-containing molecules provides a strong basis for predicting its potential interactions. Guanidinium groups are known to form salt bridges and hydrogen bonds with the phosphate backbone of both DNA and RNA. nih.gov

Research on various guanidine derivatives demonstrates their binding to RNA, a process that can be investigated using techniques like electrospray ionization (ESI) and collisionally activated dissociation (CAD) mass spectrometry. nih.gov These studies reveal that the guanidinium moiety is a key player in these non-covalent interactions. nih.gov The positive charge of the protonated guanidinium group in 1-(2-Methoxyethyl)-1-methylguanidine would facilitate electrostatic interactions with the negatively charged phosphate groups of nucleic acids.

Protein-Ligand Binding Studies (e.g., enzyme active sites as chemical probes)

There is a lack of specific protein-ligand binding studies for 1-(2-Methoxyethyl)-1-methylguanidine in the available scientific literature. However, the guanidinium group is a common motif in molecules that bind to proteins, often mimicking the side chain of arginine. nih.gov This allows such compounds to interact with arginine-binding sites in proteins. nih.gov

Studies on related compounds, such as methylguanidine, have shown that they can act as inhibitors of enzymes like nitric oxide synthase. nih.gov This suggests that 1-(2-Methoxyethyl)-1-methylguanidine could potentially act as a chemical probe for enzyme active sites that recognize or bind arginine or similar guanidinium-containing substrates. Isothermal titration calorimetry and X-ray crystallography are common methods used to investigate such binding interactions. nih.gov The methoxyethyl group could influence binding specificity and affinity by introducing additional hydrophobic or hydrogen-bonding interactions within the protein's binding pocket.

Role in Non-Catalytic Chemical Transformations (e.g., as reagents, protecting groups)

Currently, there is no specific information in the scientific literature detailing the use of 1-(2-Methoxyethyl)-1-methylguanidine as a reagent or protecting group in non-catalytic chemical transformations. However, the chemical nature of the guanidine functional group allows for some theoretical considerations.

Guanidines are strong, non-nucleophilic bases and can be used to deprotonate various substrates in organic synthesis. biosynth.com The substituents on the guanidine nitrogen atoms can modulate its basicity and solubility.

In the context of protecting groups, a functional group is temporarily modified to prevent it from reacting during a chemical synthesis. organic-chemistry.orgwikipedia.org While guanidines themselves are not typically used as protecting groups, they can be part of a larger molecular scaffold. The protonated form of a guanidine could potentially serve as a protecting group to control the direction of a reaction. nih.gov For instance, a protonated guanidine might prevent an aza-Michael reaction, which is a common side reaction with nucleophilic guanidines. nih.gov However, the specific application of 1-(2-Methoxyethyl)-1-methylguanidine in this capacity has not been reported.

Environmental Occurrence and Analytical Detection Methods (Non-Clinical Context)

The environmental presence of 1-(2-Methoxyethyl)-1-methylguanidine is not well-documented. However, guanidinium compounds, in general, can be introduced into the environment as byproducts of industrial processes or as degradation products of pharmaceuticals and other chemicals. rsc.org

Trace Analysis in Water Samples

Given its potential water solubility due to the polar guanidinium group, 1-(2-Methoxyethyl)-1-methylguanidine could be found in various water sources if released into the environment. The trace analysis of guanidine compounds in surface water has been successfully achieved with detection limits in the microgram per liter (µg/L) range. rsc.org

For the analysis of such compounds, a preconcentration step is often necessary. Solid-phase extraction (SPE) using a mixed-mode sorbent with weak cation exchange functionalities has been shown to be effective for oligoguanidines. nih.gov This technique allows for the concentration of the analyte from a large volume of water, enabling detection at very low levels. nih.gov

Below is an illustrative table of potential methods for the trace analysis of guanidinium compounds in water, which could be adapted for 1-(2-Methoxyethyl)-1-methylguanidine.

| Analytical Technique | Sample Pretreatment | Typical Detection Limits | Reference |

| Ion Chromatography with Integrated Pulsed Amperometric Detection (IC-IPAD) | Direct Injection or SPE | 5–30 µg/L | rsc.org |

| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Solid-Phase Extraction (SPE) | Sub-µg/L range | nih.gov |

| HPLC with UV Detection | Derivatization | 0.041–0.12 µmol/L | tandfonline.com |

Chromatographic and Spectroscopic Methods for Environmental Monitoring

The monitoring of 1-(2-Methoxyethyl)-1-methylguanidine in environmental samples would likely rely on a combination of chromatographic separation and spectroscopic detection.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a well-established technique for the separation of guanidinium compounds. tandfonline.comsielc.comhelixchrom.com Due to the basic nature of the guanidine group (pKa ≈ 12.5), it will be protonated under most chromatographic conditions, making it suitable for cation-exchange chromatography. sielc.com Reversed-phase HPLC can also be used, often with the addition of a derivatizing agent to improve retention and detection. tandfonline.com Mixed-mode chromatography, which combines ion-exchange and reversed-phase mechanisms, offers another powerful tool for separating substituted guanidines. sielc.com

Spectroscopic Methods: Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a highly sensitive and specific method for the detection and quantification of guanidinium compounds. nih.govnih.gov Electrospray ionization (ESI) is a suitable ionization technique for these polar and charged molecules. nih.gov Tandem mass spectrometry (MS/MS) can provide structural information for unambiguous identification. researchgate.net

UV-Vis spectroscopy can also be employed for detection, especially after derivatization of the guanidine group to form a chromophoric product. tandfonline.com For instance, reaction with methylglyoxal (B44143) allows for UV detection at 275 nm. tandfonline.comresearchgate.net

The following table summarizes potential chromatographic and spectroscopic methods for the analysis of 1-(2-Methoxyethyl)-1-methylguanidine.

| Method | Principle | Application | Reference |

| HPLC with UV Detection | Separation based on polarity, detection via UV absorbance after derivatization. | Quantification in biological and environmental samples. | tandfonline.comresearchgate.net |

| Ion Chromatography (IC) | Separation based on ionic interactions. | Analysis of cationic compounds in aqueous samples. | rsc.org |

| HPLC-MS/MS | High-resolution separation coupled with mass-based detection and structural elucidation. | Trace analysis and confirmation in complex matrices. | nih.govresearchgate.net |

Future Research Directions and Methodological Innovations

Development of Next-Generation Synthetic Strategies for Complex Guanidine (B92328) Scaffolds

The synthesis of complex molecules containing the guanidine moiety has been a long-standing challenge for organic chemists. Classical methods often require harsh reaction conditions and the use of toxic reagents. researchgate.netnih.gov However, recent years have seen the emergence of more efficient and versatile synthetic strategies.

Modern approaches are increasingly focused on catalytic and one-pot procedures to improve efficiency and expand the accessible chemical space of guanidine-containing molecules. rsc.orgrsc.org The development of novel guanylating agents and the use of transition metal catalysis are at the forefront of these efforts. researchgate.netorganic-chemistry.org For instance, the use of tailor-made precursors allows for the introduction of specific functionalities into the guanidine core, enabling the synthesis of complex structures with desired properties. nih.gov

A key area of future development lies in the stereoselective synthesis of chiral guanidines, which are of significant interest in medicinal chemistry and asymmetric catalysis. The synthesis of polycyclic guanidine alkaloids, a class of natural products with potent biological activities, has spurred the development of innovative synthetic methodologies that could be adapted for a broader range of complex guanidine targets. nih.gov

| Synthetic Approach | Description | Key Advantages | Representative Precursors/Reagents |

| Catalytic Guanylation | Use of transition metal complexes to catalyze the addition of amines to carbodiimides or other guanylating agents. rsc.org | Milder reaction conditions, broader substrate scope, reduced waste. | Carbodiimides, Cyanamides |

| One-Pot Procedures | Sequential reactions in a single reaction vessel to build up the guanidine core from simple starting materials. rsc.org | Increased efficiency, reduced purification steps. | N-chlorophthalimide, isocyanides, amines |

| Tailor-Made Precursors | Synthesis of pre-functionalized guanylating agents to introduce specific side chains or protecting groups. nih.gov | Precise control over the final structure, access to complex derivatives. | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, N-Boc-S-methylisothiourea |

| Natural Product Synthesis-Inspired Methods | Application of strategies developed for the total synthesis of complex guanidine-containing natural products to other targets. nih.gov | Access to novel and complex molecular architectures. | Varied, often involves multi-step sequences |

Advanced Computational Approaches for Predicting Guanidine Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of guanidine chemistry, computational methods are being used to predict key properties like pKa and to elucidate reaction mechanisms, which is crucial for designing more selective and efficient synthetic routes. nih.govnih.gov

Density Functional Theory (DFT) has proven to be a powerful method for investigating the reactivity of guanidinium (B1211019) salts and for understanding the factors that control the regioselectivity of their reactions. nih.govnih.govresearchgate.net For example, DFT calculations have been used to study the aza-Michael addition/intramolecular cyclization tandem reaction of guanidinium chlorides, providing insights into the reaction mechanism and the relative stabilities of the products. nih.govnih.govresearchgate.net

A significant challenge in guanidine chemistry is the prediction of their pKa values, which are highly sensitive to substitution patterns. Recent studies have shown that linear relationships exist between gas-phase equilibrium bond lengths of the guanidine skeleton, calculated using ab initio methods, and their aqueous pKa values. acs.orgsemanticscholar.org This approach offers a promising alternative to more computationally expensive methods for pKa prediction. nih.govacs.orgsemanticscholar.org

| Computational Method | Application in Guanidine Chemistry | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of product ratios, study of tautomer stability. nih.govnih.govresearchgate.net | Identification of rate-determining steps, understanding regioselectivity. |

| Ab Initio Bond Length Correlations | Prediction of aqueous pKa values from gas-phase calculations. acs.orgsemanticscholar.org | Fast and accurate prediction of a key physicochemical property. |

| Semi-empirical Methods | Calculation of thermodynamic quantities for pKa prediction. acs.org | A balance between computational cost and accuracy. |

Integration of Machine Learning and AI in Guanidine Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. In guanidine chemistry, ML and AI can be applied to predict reaction outcomes, design novel catalysts, and screen virtual libraries of compounds for desired properties.

ML models are being developed to predict reaction selectivity, such as regioselectivity and enantioselectivity, with high accuracy. chemrxiv.orgresearchgate.netnih.gov These models can learn complex relationships between the structure of reactants, catalysts, and the reaction outcome, enabling chemists to make more informed decisions in the lab. chemrxiv.orgresearchgate.netnih.gov For example, an ML platform called Reaxtica has been developed for the fast and accurate prediction of reaction selectivity and yield. chemrxiv.org

Furthermore, AI is being used to design novel catalysts, including those based on guanidine scaffolds. By learning from existing data, AI algorithms can propose new catalyst structures with improved activity and selectivity for specific transformations, such as the fixation of carbon dioxide.

| AI/ML Application | Description | Potential Impact on Guanidine Chemistry |

| Reaction Selectivity Prediction | ML models trained on reaction data to predict the major product of a reaction. chemrxiv.orgresearchgate.netnih.gov | More efficient design of synthetic routes, reduced experimental effort. |

| Catalyst Design | AI algorithms that generate novel catalyst structures with desired properties. | Discovery of new guanidine-based catalysts for challenging transformations. |

| Virtual Screening | In silico screening of large libraries of virtual guanidine compounds for specific biological or material properties. | Faster identification of lead compounds for drug discovery or materials science. |

Exploration of 1-(2-Methoxyethyl)-1-methylguanidine as a Molecular Probe in Chemical Biology

Guanidinium-rich molecules, such as oligomers of arginine, are known to be efficient molecular transporters that can cross cell membranes. nih.gov This property makes them highly attractive for the development of molecular probes and drug delivery systems. nih.gov The specific compound 1-(2-Methoxyethyl)-1-methylguanidine, with its N,N'-asymmetric substitution, represents an interesting scaffold for exploration in this area.

The methoxyethyl group in 1-(2-Methoxyethyl)-1-methylguanidine could influence its lipophilicity and hydrogen bonding capabilities, potentially modulating its interaction with cell membranes and intracellular targets. By attaching a fluorescent dye or other reporter group to this scaffold, it could be developed into a molecular probe to study cellular processes.

Future research in this area will likely focus on synthesizing derivatives of 1-(2-Methoxyethyl)-1-methylguanidine and evaluating their cellular uptake and distribution. Understanding the structure-activity relationship for cellular translocation will be key to designing more efficient guanidinium-based molecular probes and delivery vectors. nih.gov

Design and Synthesis of Novel Guanidine-Based Functional Materials (Non-Biomedical)

The unique properties of the guanidinium group are also being harnessed to create novel functional materials with applications outside of the biomedical field. Guanidinium-based materials have shown promise in areas such as nonlinear optics and the synthesis of nanostructured materials. acs.orgacs.org

Guanidinium-based hybrid materials have been shown to exhibit strong second-harmonic generation (SHG) effects and large birefringence, making them good candidates for nonlinear optical materials. acs.orgresearchgate.net The ability to tune the optical properties of these materials by modifying the guanidinium cation and the inorganic counter-anion opens up possibilities for designing new materials for specific applications, such as frequency doubling of lasers. acs.org

In the realm of materials synthesis, guanidinium-based surfactants have been used as multifunctional molecules for the controlled synthesis of nanostructured materials with tunable morphologies. acs.org The self-assembly behavior of the guanidinium headgroup can be controlled to direct the formation of silica (B1680970) nanomaterials with various shapes, such as spheres, disks, and fibers. acs.org

| Material Type | Application | Key Property of Guanidinium Group |

| Nonlinear Optical Crystals | Frequency conversion of laser light. acs.orgresearchgate.net | Non-centrosymmetric crystal packing, large hyperpolarizability. |

| Nanostructured Materials | Catalysis, separation, sensing. acs.org | Structure-directing agent in sol-gel chemistry. |

| Ionic Liquids | "Green" solvents, electrolytes. rsc.org | Low melting point, high thermal stability. |

| Perovskites | Light-emitting diodes (LEDs). rsc.org | A-site cation influencing optical properties. |

Challenges in High-Throughput Synthesis and Characterization of Guanidine Libraries

The synthesis and screening of large libraries of compounds are essential for the discovery of new drugs and materials. However, the high-throughput synthesis and characterization of guanidine libraries present several challenges.

The synthesis of guanidines can be complicated by the reactivity of the guanidine group and the need for protecting groups, which can make the automation of the synthesis challenging. rsc.org The purification of guanidine compounds can also be difficult due to their high polarity.

High-throughput characterization techniques are needed to rapidly assess the purity and properties of the compounds in a library. nih.gov While techniques like mass spectrometry are well-suited for high-throughput analysis, the development of robust and automated methods for the purification and characterization of guanidine libraries remains an active area of research. nih.gov

Q & A

Q. What synthetic routes are commonly employed for 1-(2-Methoxyethyl)-1-methylguanidine, and how do reaction parameters influence yield?

The synthesis involves alkylation of 1-methylguanidine hydrochloride (CAS 21770-81-0) with 2-methoxyethyl chloride under basic conditions (e.g., NaOH in DMF). Key parameters include:

- Temperature : 50–70°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Stoichiometry : A 1:1.2 molar ratio (guanidine:alkylating agent) maximizes yield. Purification via column chromatography (silica gel, 5% MeOH in CH₂Cl₂) or recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires monitoring by TLC (Rf = 0.3, ethyl acetate) .

Q. Which spectroscopic techniques are critical for characterizing 1-(2-Methoxyethyl)-1-methylguanidine?

- ¹H NMR (400 MHz, D₂O): δ 3.25 (s, 3H, OCH₃), 3.45–3.60 (m, 4H, OCH₂CH₂N), 2.95 (s, 3H, N-CH₃).

- ¹³C NMR : δ 55.2 (OCH₃), 70.1 (OCH₂), 158.4 (C=N).

- HRMS (ESI+) : [M+H]⁺ at m/z 160.2 (calc. 160.15). Cross-validate with IR (N-H stretch ~3400 cm⁻¹) to confirm guanidine functionality .

Q. What are the recommended storage conditions to maintain compound stability?

Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis. Stability studies show <5% decomposition over six months. Avoid prolonged exposure to moisture (hydrolysis half-life = 48 hours at pH 7.4) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 1-(2-Methoxyethyl)-1-methylguanidine at NMDA receptors?

Molecular docking (AutoDock Vina) using the GluN2A subunit (PDB: 4TLM) identifies hydrogen bonds between the guanidine group and Glu413 (ΔG = –9.2 kcal/mol). MD simulations (GROMACS, 100 ns) show stable binding poses, validated by mutagenesis (E413A reduces affinity by 75%). Competitive assays with MK-801 confirm displacement (IC₅₀ = 12 μM) .

Q. What experimental designs resolve contradictions in reported catalytic efficiency for Knoevenagel reactions?

Use a factorial design to test variables:

- Catalyst loading : 1–5 mol%.

- Substrates : 10 aldehydes/ketones. Kinetic profiling via in situ IR reveals rate-determining enolate formation (k₁ = 0.45 min⁻¹). Control experiments with deuterated methanol (CD₃OD) show a KIE of 3.8, confirming proton transfer as rate-limiting. X-ray crystallography of catalyst-adducts clarifies steric effects .

Q. How do kinetic isotope effects (KIEs) elucidate hydrolysis mechanisms?

Labeling the β-CH₂ group (OCH₂CH₂N) with deuterium yields a KIE (kH/kD) of 2.1 ± 0.3, supporting an A-2 mechanism: protonation of the ether oxygen precedes nucleophilic attack. pH-rate profiles (pH 1–5) show maximal hydrolysis at pH 2.5 (kobs = 0.12 min⁻¹). ¹⁸O-labeling confirms water incorporation into the guanidine moiety via LC-HRMS .

Q. What strategies improve regioselectivity in alkylation to minimize O- vs. N-byproducts?

- Protecting groups : Temporarily block the methoxy oxygen with TBSCl.

- Phase-transfer catalysts : Tetrabutylammonium bromide increases N-alkylation yield by 15%.

- Bulky leaving groups : Tosylates favor N-alkylation (DFT calculations: ΔΔG‡ = –3.8 kcal/mol). Monitor by LC-MS (QTOF) at 2-hour intervals to adjust reaction conditions .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Prevents decomposition |

| Solvent | DMF | Enhances polarity |

| Reaction Time | 12–24 hours | Completes alkylation |

| Purification | Column chromatography (SiO₂) | >95% purity |

| References: |

Q. Table 2: Computational Binding Affinities at NMDA Receptors

| Residue Interaction | ΔG (kcal/mol) | Experimental IC₅₀ |

|---|---|---|

| Glu413 (H-bond) | –9.2 | 12 μM |

| Asn614 (van der Waals) | –4.1 | N/A |

| References: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.